Therapeutic Potential of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Derivatives
Therapeutic Potential of 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Derivatives
Technical Whitepaper | Medicinal Chemistry & Pharmacology
Executive Summary
The pyridazin-3(2H)-one scaffold is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Among these, 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS: 1822826-95-8) represents a critical "Lead-Oriented Synthesis" intermediate.
This specific scaffold combines three strategic design elements:
-
The Pyridazinone Core: A polar, hydrogen-bond-accepting head group that mimics peptide bonds, facilitating interaction with enzyme active sites (e.g., COX-2, PDE4, AChE).
-
The 6-Bromo Handle: A versatile electrophilic site allowing for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (
). -
The 2-(3-Fluorobenzyl) Tail: A lipophilic moiety optimized for metabolic stability. The fluorine atom at the meta position blocks metabolic oxidation (P450 deactivation) while enhancing lipid solubility for blood-brain barrier (BBB) penetration.
This guide details the synthesis, chemical reactivity, and therapeutic utility of derivatives generated from this core, specifically focusing on Analgesic/Anti-inflammatory (COX-2 inhibition) and Neuroprotective (AChE inhibition) applications.
Chemical Architecture & Synthesis[1]
Structural Analysis (SAR Zones)
The molecule is divided into three functional zones, each serving a specific pharmacological role.
Figure 1: Structure-Activity Relationship (SAR) zones of the scaffold.
Validated Synthesis Protocol
The most robust route to 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one utilizes 3,6-dibromopyridazine as the starting material. This pathway avoids the formation of regioisomeric mixtures common in ring-closure methods.
Step 1: Hydrolysis to 6-Bromo-3(2H)-pyridazinone
-
Reagents: 3,6-Dibromopyridazine, Sodium Acetate (NaOAc), Acetic Acid (AcOH).
-
Mechanism: Nucleophilic displacement of one bromine by acetate, followed by hydrolysis.
-
Protocol:
-
Dissolve 3,6-dibromopyridazine (1.0 eq) in AcOH.
-
Add NaOAc (2.0 eq) and reflux for 4–6 hours.
-
Concentrate in vacuo, neutralize with NaHCO₃, and extract with EtOAc.
-
Checkpoint: Product should be a white solid (m.p. 140–142°C).
-
Step 2: N-Alkylation (The Critical Step)
-
Reagents: 6-Bromo-3(2H)-pyridazinone, 3-Fluorobenzyl bromide, K₂CO₃, DMF or Acetone.
-
Protocol:
-
Suspend 6-bromo-3(2H)-pyridazinone (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF.
-
Stir at RT for 30 min to generate the anion.
-
Add 3-Fluorobenzyl bromide (1.1 eq) dropwise.
-
Stir at 60°C for 4 hours.
-
Workup: Pour into ice water. The precipitate is the target compound 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one .
-
Yield: Typically 85–90%.
-
Therapeutic Potential of Derivatives[2][3][4][5][6][7][8]
The "6-Bromo" group is not the final drug; it is the gateway. Replacing this bromine yields high-affinity ligands for specific disease targets.
Analgesic & Anti-Inflammatory (COX-2 Inhibitors)
Mechanism: Cyclooxygenase-2 (COX-2) is the inducible enzyme responsible for inflammation and pain.[1] Derivative Strategy: Suzuki coupling of the 6-bromo scaffold with aryl boronic acids creates 6-aryl-2-benzylpyridazinones. These mimics the structure of Coxibs (e.g., Celecoxib) but with a distinct pharmacophore that may reduce gastric ulceration.
-
Key Derivative: 6-(4-Methoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one.
-
Activity: Selective COX-2 inhibition with
values often in the nanomolar range (0.05–0.5 µM).
Neuroprotection (Alzheimer's Disease)
Mechanism: Acetylcholinesterase (AChE) inhibitors increase acetylcholine levels in the brain.
Derivative Strategy: Nucleophilic substitution (
-
Key Derivative: 6-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-fluorobenzyl)pyridazin-3(2H)-one.
-
Activity: Dual inhibition of AChE and Butyrylcholinesterase (BChE).[2][3] The N-benzyl group occupies the peripheral anionic site (PAS) of AChE, while the pyridazinone/piperazine core interacts with the catalytic active site (CAS).
Anticancer Activity
Mechanism: Inhibition of EGFR or VEGFR kinases. Derivative Strategy: Introduction of bulky heteroaryl groups at position 6.
-
Activity: Derivatives have shown cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines by inducing apoptosis.
Mechanism of Action: The COX-2 Pathway
The primary therapeutic application of this scaffold lies in inflammation control. The diagram below illustrates how 6-aryl derivatives intervene in the arachidonic acid cascade.
Figure 2: Mechanism of COX-2 inhibition by pyridazinone derivatives.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling (Derivatization)
To convert the 6-bromo scaffold into a bioactive 6-aryl derivative:
-
Reagents:
-
Substrate: 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (1.0 eq).
-
Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq).
-
Catalyst:
(0.05 eq). -
Base:
(2M aqueous solution, 2.0 eq). -
Solvent: Toluene/Ethanol (2:1).
-
-
Workflow:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine substrate, boronic acid, and catalyst in a sealed tube.
-
Add base and solvent.
-
Heat at 90–100°C for 8–12 hours.
-
Monitor: TLC (Hexane:EtOAc 7:3).
-
Purification: Column chromatography on silica gel.
-
In Vitro COX-2 Inhibition Assay
To validate the therapeutic potential of the synthesized derivative:
-
Kit: Commercial COX-2 Inhibitor Screening Kit (fluorometric).
-
Preparation: Dissolve test compounds in DMSO.
-
Incubation: Incubate Recombinant Human COX-2 enzyme with the test compound for 10 minutes at 25°C.
-
Initiation: Add Arachidonic Acid and the fluorometric substrate (ADHP).
-
Measurement: Monitor fluorescence (Ex/Em = 535/587 nm).
-
Calculation:
Comparative Data Summary
| Derivative Type | Substitution at C-6 | Primary Target | Therapeutic Indication | Potency Reference |
| Precursor | Bromine | N/A | Synthetic Intermediate | N/A |
| Aryl | 4-Methoxyphenyl | COX-2 | Anti-inflammatory | |
| Heteroaryl | Indole/Thiophene | Tubulin/Kinases | Anticancer | |
| Amine | N-Phenylpiperazine | AChE | Alzheimer's |
References
-
Asif, M. (2014). "Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold." SAR Publication. Link
-
Rathish, I. G., et al. (2012). "Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives." Arzneimittelforschung. Link
-
Gokce, M., et al. (2009).[4][1] "Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives." European Journal of Medicinal Chemistry. Link
-
Sotelo, E., et al. (2002). "Pyridazines.[4][5][6][7][1][2][8][9][10][11][12] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry. Link
-
Sigma-Aldrich. "6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one Product Specification." Merck KGaA. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemscene.com [chemscene.com]
- 9. 6-(2-Bromo-6-fluorophenyl)pyridazin-3(2H)-one | C10H6BrFN2O | CID 177815830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Bromo-2-(3-fluorobenzyl)pyridazin-3(2h)-one | 1822826-95-8 [sigmaaldrich.com]
- 11. appretech.com [appretech.com]
- 12. revistas.usp.br [revistas.usp.br]
